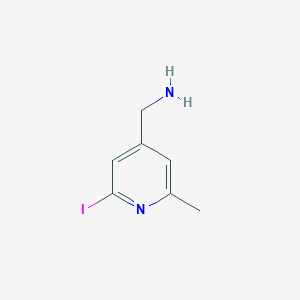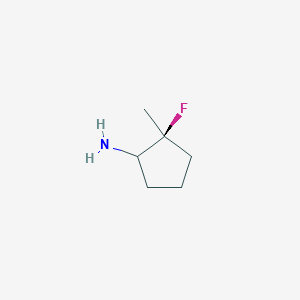
1-(4-Fluoro-3-methylpyridin-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-3-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H8FNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of a fluorine atom and a methyl group on the pyridine ring, along with an ethanone group, makes this compound unique and of interest in various fields of research .
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoro-3-methylpyridin-2-YL)ethanone can be achieved through several routes. One common method involves the reaction of 4-fluoro-3-methylpyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions and yields the desired product after purification .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. These methods often use similar reagents but optimize reaction times and temperatures to enhance efficiency .
Analyse Chemischer Reaktionen
1-(4-Fluoro-3-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-3-methylpyridin-2-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-3-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-3-methylpyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: This compound has a chlorine atom instead of a methyl group, which can alter its reactivity and biological activity.
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: The presence of additional fluorine atoms can enhance its stability and interaction with biological targets.
1-(3-fluoro-4-(methylthio)pyridin-2-yl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H8FNO |
|---|---|
Molekulargewicht |
153.15 g/mol |
IUPAC-Name |
1-(4-fluoro-3-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-7(9)3-4-10-8(5)6(2)11/h3-4H,1-2H3 |
InChI-Schlüssel |
OSFIIQQEWOTEIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1C(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)





